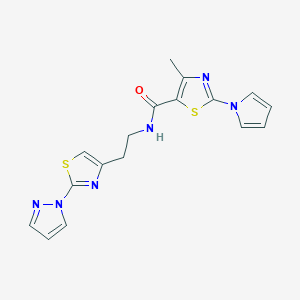

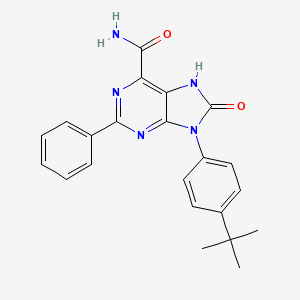

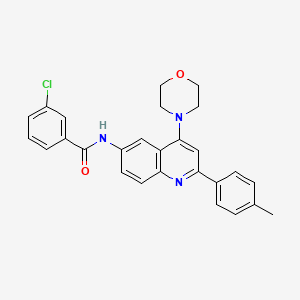

![molecular formula C9H13N3OS B2943038 [2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol CAS No. 1267798-65-1](/img/structure/B2943038.png)

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol” is a chemical compound with the CAS number 1267798-65-1 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, Syed et al. synthesized a similar compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, and evaluated it for anti-tubercular potential . Another study reported the synthesis of a heterocyclic hybrid by the interaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine .Molecular Structure Analysis

Imidazole, the core structure of the compound, is known as 1,3-diazole. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .科学的研究の応用

Molecular Aggregation Studies

- Aggregation in Organic Solvents : A study investigated the aggregation behavior of compounds similar to 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol in different organic solvents. It was found that the molecular structure, particularly the alkyl substituent, significantly affects aggregation processes (Matwijczuk et al., 2016).

Pharmaceutical Research

- Anti-Proliferative Potency in Hepatic Cancer : Research on imidazo[2,1-b]thiazole derivatives has shown promising anti-proliferative effects against hepatic cancer cell lines. This includes the exploration of thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety (Rashdan et al., 2020).

Chemical Synthesis

- Synthesis of Carbonyl Compounds : A method involving the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be converted into carbonyl compounds, was reported. This process highlights the versatility of imidazole derivatives in chemical synthesis (Ohta et al., 1987).

Catalysis

- C-N Bond Formation via Ruthenium Complexes : A study focused on developing ruthenium(II)-based catalysts incorporating imidazol-2-ylidene ligands for C-N bond-forming reactions. This research signifies the role of such compounds in advancing catalytic processes (Donthireddy et al., 2020).

Antimicrobial and Antitubercular Activity

- Antitubercular Activity : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and shown to possess significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Kolavi et al., 2006).

Safety and Hazards

将来の方向性

Imidazole derivatives have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential applications of “[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol” in drug development.

作用機序

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of this compound with its targets could lead to these various biological effects.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence the absorption and distribution of this compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound could have various molecular and cellular effects.

特性

IUPAC Name |

(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h5,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZYRRFECMIBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(N=C2S1)C(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

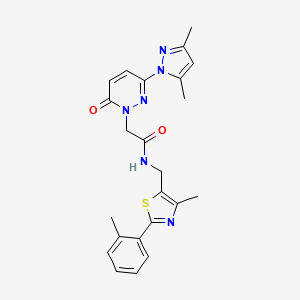

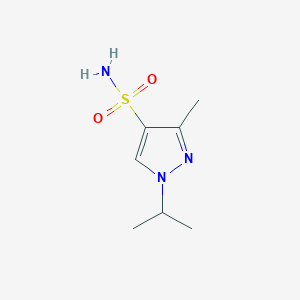

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)

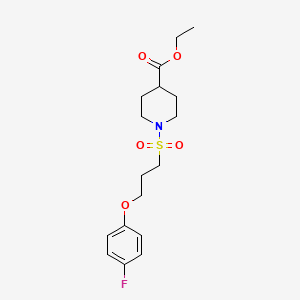

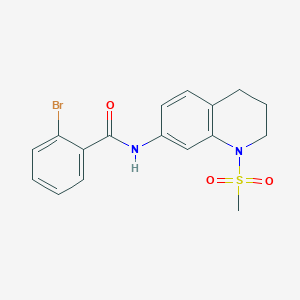

![2-(2-Bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2942967.png)

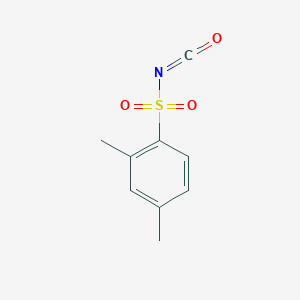

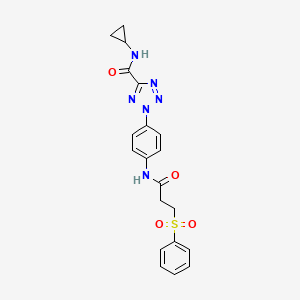

![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)